2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate
Overview
Description
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate, commonly known as EHMTA, is a chemical compound that belongs to the family of triacetoacetate derivatives. EHMTA is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. EHMTA has been widely used in scientific research due to its unique chemical properties, which make it an ideal candidate for various applications.
Mechanism Of Action
EHMTA is an acetoacetate derivative, which means that it can undergo keto-enol tautomerism. EHMTA can also form stable complexes with metal ions, such as copper and iron. The mechanism of action of EHMTA is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo various chemical reactions.
Biochemical And Physiological Effects
EHMTA has been shown to have a range of biochemical and physiological effects. EHMTA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. EHMTA has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases, such as cancer and cardiovascular disease.
Advantages And Limitations For Lab Experiments
EHMTA has several advantages for use in laboratory experiments. EHMTA is readily available and relatively inexpensive. EHMTA is also stable under a wide range of conditions, which makes it easy to handle and store. However, EHMTA has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research involving EHMTA. One potential application is in the development of new drugs for the treatment of various diseases. EHMTA has been shown to have antioxidant properties, which may be useful in the treatment of cancer and cardiovascular disease. Another potential application is in the development of new materials, such as polymers and coatings. EHMTA is a versatile building block that can be used to synthesize a wide range of organic compounds, which may have applications in various industries, including pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
EHMTA has been used in various scientific research applications, including organic synthesis, polymer chemistry, and drug discovery. EHMTA is a versatile building block that can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. EHMTA has also been used as a monomer in the synthesis of polymers, such as polyesters and polyurethanes.
properties
IUPAC Name |
2,2-bis(3-oxobutanoyloxymethyl)butyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O9/c1-5-18(9-25-15(22)6-12(2)19,10-26-16(23)7-13(3)20)11-27-17(24)8-14(4)21/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWRSQIOZLGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CC(=O)C)(COC(=O)CC(=O)C)COC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051868 | |
Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate | |
CAS RN |
22208-25-9 | |
Record name | Trimethylolpropane triacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22208-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-oxo-, 1,1'-(2-((1,3-dioxobutoxy)methyl)-2-ethyl-1,3-propanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022208259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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